molecular formula C13H9B B3188252 3-bromo-9H-fluorene CAS No. 2038-91-7

3-bromo-9H-fluorene

Cat. No.: B3188252
CAS No.: 2038-91-7
M. Wt: 245.11 g/mol
InChI Key: NJJDBOFDNCZGSP-UHFFFAOYSA-N
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Description

3-Bromo-9H-fluorene is an organic compound with the chemical formula C13H9Br. It is a derivative of fluorene, where one hydrogen atom is replaced by a bromine atom. This compound is known for its unique properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals .

Mechanism of Action

Target of Action

3-Bromo-9H-fluorene is a complex organic compound with the molecular formula C13H9Br . This could be due to the compound’s relatively recent discovery or its potential use in non-biological applications.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Therefore, its impact on bioavailability is unclear. The compound’s molecular weight (24512 g/mol) suggests that it may have the potential to cross biological membranes, which is a key factor in drug absorption and distribution.

Biochemical Analysis

Biochemical Properties

3-Bromo-9H-fluorene interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to be a substrate for the 4921 dioxygenase enzyme in the Pseudomonas sp. SMT-1 strain . This enzyme plays a crucial role in the biodegradation of fluorene, indicating that this compound may also be involved in similar biochemical pathways .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It can influence cell function by interacting with specific enzymes and proteins, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the 4921 dioxygenase enzyme . This enzyme catalyzes the oxidation of fluorene, leading to the formation of various intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates may further interact with other biomolecules, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This is largely due to its degradation by enzymes such as the 4921 dioxygenase

Metabolic Pathways

This compound is involved in the fluorene degradation pathway, where it is metabolized by the 4921 dioxygenase enzyme . This enzyme, along with other cofactors, catalyzes the oxidation of this compound, leading to the formation of various intermediates .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-9H-fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-9H-fluorene is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro and iodo analogues. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3-bromo-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJDBOFDNCZGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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